Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
Description
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 400877-57-8) is a nitro-substituted pyrazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol. Key physicochemical properties include a melting point of 130–131°C (in dichloromethane) and a density of 1.5 g/cm³ . It is synthesized via alkylation of methyl 4-nitro-1H-pyrazole-3-carboxylate with methyl iodide in acetone, catalyzed by potassium carbonate, yielding a 44% regioselective product . The compound is widely used as an intermediate in medicinal chemistry, particularly in the synthesis of tubulin inhibitors and antitumor agents .
Properties
IUPAC Name |
methyl 1-methyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)5(7-8)6(10)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOGKNOYPHJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of 4-Nitro-1H-pyrazole-3-carboxylic Acid
Method Overview:
This approach involves esterification of 4-nitro-1H-pyrazole-3-carboxylic acid using methanol in the presence of dehydrating agents, notably thionyl chloride, to yield the methyl ester.
Reaction Pathway:
$$ \text{4-Nitro-1H-pyrazole-3-carboxylic acid} + \text{Methanol} \xrightarrow[\text{Reflux}]{\text{Thionyl chloride}} \text{Methyl 4-nitro-1H-pyrazole-3-carboxylate} $$
- Reagents: 4-nitro-1H-pyrazole-3-carboxylic acid, methanol, thionyl chloride
- Conditions:
- Thionyl chloride (approx. 8 mol) added dropwise over 3 hours at 0°C, then stirred at room temperature overnight
- Excess reagents removed under reduced pressure at 40–45°C
- Repeated toluene washes to remove residual acid and impurities
- Yield: Nearly quantitative (up to 99.5%) as an off-white solid
Research Data:
This method is detailed in a synthesis report where the esterification was achieved with high purity and yield, emphasizing the importance of controlling temperature and reaction time to prevent side reactions.
Esterification Using Methyl Iodide and Potassium Carbonate
Method Overview:
Methylation of the pyrazole nitrogen is performed via nucleophilic substitution using methyl iodide in the presence of potassium carbonate as base.
Reaction Pathway:
$$ \text{4-Nitro-1H-pyrazole-3-carboxylate} + \text{CH}3\text{I} \xrightarrow[\text{Acetone}]{\text{K}2\text{CO}_3} \text{Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate} $$
- Reagents: Methyl iodide, potassium carbonate, acetone solvent
- Conditions:
- Reaction conducted at 30°C for 5 hours
- Post-reaction purification via silica gel chromatography using hexane-ethyl acetate mixtures
- Yield: Approximately 44% for methylation, with the formation of N-methylated derivatives
Research Data:
This methylation step is crucial for modifying the pyrazole ring to obtain the target compound, with yields influenced by the reaction conditions and purity of starting materials.
Reduction of Nitro Group to Amino Group Followed by Methylation
Method Overview:
Reduction of the nitro group to an amino group, followed by methylation, provides an alternative pathway to modify the heterocyclic core.
Reaction Pathway:
$$ \text{Methyl 4-nitro-1H-pyrazole-3-carboxylate} \xrightarrow[\text{H}2]{\text{Pd/C}} \text{Methyl 4-amino-1H-pyrazole-3-carboxylate} $$
$$ \text{Amino derivative} + \text{CH}3\text{I} \rightarrow \text{Methyl 1-methyl-4-amino-1H-pyrazole-3-carboxylate} $$
- Reagents: Hydrogen gas, palladium on carbon catalyst, methyl iodide
- Conditions:
- Hydrogenation at room temperature under 1 atm or elevated pressure (up to 40 atm)
- Methylation performed in methanol at ambient temperature
- Yields: Typically high (around 95–96%) for the reduction step, with subsequent methylation yields around 44–50%
Research Data:
Hydrogenation is a well-established method for selective reduction of nitro groups, with reaction times ranging from 4 to 24 hours, depending on catalyst loading and pressure.
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow reactors are employed to enhance safety, control, and reproducibility. The process involves:
- Precursor Preparation: Synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid via nitration of pyrazole derivatives
- Esterification: Using thionyl chloride or methylation reagents in controlled environments
- Purification: Chromatography or crystallization techniques adapted for scale
Automation and process optimization, including temperature, reagent addition rates, and reaction monitoring, are critical to ensure high yields and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Esterification with Thionyl Chloride | 4-Nitro-1H-pyrazole-3-carboxylic acid, methanol, SOCl₂ | 0°C to room temp, overnight | ~99.5% | High purity, scalable |
| Methylation with Methyl Iodide | Methyl iodide, K₂CO₃, acetone | 30°C, 5 hours | 44% | Requires purification |
| Reduction + Methylation | H₂, Pd/C, methyl iodide | Room temp, 4–24 hours | ~95–96% reduction, 44–50% methylation | Produces amino derivatives |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Common Reagents and Conditions
Reduction: Pd/C, hydrogen gas, methanol.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed
Reduction: Methyl 1-methyl-4-amino-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is utilized as a building block for synthesizing various pharmaceutical compounds, including:
- Tubulin Inhibitors : Research has indicated that derivatives of this compound can inhibit tubulin polymerization, making them potential candidates for anticancer therapies. For instance, pyrazolo[4,3-d]pyrimidines derived from this compound have shown promise as new-generation tubulin inhibitors .
The compound's structure allows it to interact with biological targets, leading to various pharmacological effects:
- Anti-inflammatory Properties : Studies have explored its potential as an anti-inflammatory agent due to its ability to modulate inflammatory pathways.
- Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains, showcasing potential as an antimicrobial agent .
Agrochemical Development
In agriculture, this compound is being explored for its utility in developing agrochemicals. Its derivatives may serve as herbicides or fungicides due to their biological activity against pests and pathogens .
Case Studies
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, as an LRRK2 inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can modulate various cellular pathways, potentially leading to therapeutic effects in diseases like Parkinson’s .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Regioisomers
The positional isomerism of the nitro and carboxylate groups significantly impacts chemical and biological properties:
- Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (CAS 360056-45-7):
- Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (target compound): Exhibits a characteristic NOE correlation between H5 and N1-CH₃ protons, confirming the 3-carboxylate regiochemistry .
Substituent Variations
Functional Group Analogues
- Methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4):
- Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate :
Physicochemical Properties
| Property | Target Compound | Methyl 1H-pyrazole-3-carboxylate | Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate |
|---|---|---|---|
| Melting Point | 130–131°C | Not reported | Not reported |
| Molecular Weight | 185.14 g/mol | 126.11 g/mol | 279.23 g/mol |
| Density | 1.5 g/cm³ | Not reported | Not reported |
Biological Activity
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS No. 400877-57-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research.
Chemical Structure and Synthesis
This compound features a pyrazole ring with a nitro group at the 4-position and a carboxylate group at the 3-position, along with an additional methyl group that enhances its lipophilicity. The molecular formula is with a molecular weight of 185.14 g/mol.
The synthesis typically involves multi-step organic reactions, including the reaction of methyl 4-nitro-1H-pyrazole-3-carboxylate with methyl iodide in the presence of bases like potassium carbonate. The following table summarizes key aspects of the synthesis:
| Yield | Reaction Conditions | Operation in Experiment |
|---|---|---|
| 44% | Stirred at 30°C for 5 hr | Column chromatography for purification |
| 28% | Elution with EtOAc/hexane | Isolation of isomers |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly as an anti-inflammatory agent. Its interaction with cyclooxygenase (COX) enzymes has been a focal point, suggesting potential therapeutic applications in inflammatory diseases.
The compound's mechanism of action appears to involve the inhibition of COX enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Studies have shown that derivatives of pyrazoles can significantly reduce prostaglandin E2 (PGE2) levels, indicating anti-inflammatory effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Activity :
- Antifungal Properties :
- Structure-Activity Relationship (SAR) :
Comparative Analysis
To understand how this compound compares to other similar compounds, the following table presents a comparison based on structural features and biological activities:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| This compound | 400877-57-8 | 0.94 | Additional methyl group enhances lipophilicity |
| Methyl 4-amino-1H-pyrazole-3-carboxylate | 360056-45-7 | 0.81 | Amino group may exhibit different biological activity |
| Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | 637336-53-9 | 0.76 | Combination of amino and methyl groups |
| Ethyl 1H-pyrazole-3-carboxylate | 5932-27-4 | 0.66 | Ethyl substitution alters solubility and reactivity |
Q & A
Q. Optimization Tips :
-
Temperature Control : Maintain low temperatures during nitration to prevent side reactions.
-
Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance esterification efficiency.
-
Yield Comparison :
Method Solvent System Yield (%) Purity (%) Direct Nitration H₂SO₄/HNO₃ 65–70 95 Stepwise Esterification CH₃OH/H₂SO₄ 75–80 98
Advanced: How can conflicting NMR data for this compound be resolved (e.g., unexpected splitting or shifts)?
Q. Methodological Answer :
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference. Reference TMS (δ 0.00 ppm) for calibration .
- Computational Validation : Compare experimental / NMR with DFT-calculated spectra (Gaussian 16, B3LYP/6-311+G(d,p)). For example:
- Artifact Mitigation : Dry the compound rigorously to avoid water peaks (δ 1.56 ppm in DMSO-d₆).
Basic: What spectroscopic and chromatographic methods are recommended for characterization?
Q. Methodological Answer :
- NMR : NMR (400 MHz) to confirm substitution patterns (e.g., nitro group at δ 8.2–8.5 ppm as a singlet).
- IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and 1530 cm⁻¹ (NO₂ asymmetric stretch) .
- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 186.1 (C₆H₇N₃O₄⁺).
- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm for purity analysis (>98%) .
Advanced: What crystallization strategies yield high-quality single crystals for X-ray diffraction?
Q. Methodological Answer :
-
Solvent Pair Screening : Use slow evaporation with ethyl acetate/hexane (1:3) or DCM/pentane.
-
Temperature Gradients : Cool from 40°C to 4°C at 0.5°C/hour to promote ordered packing.
-
Software Tools : Refine structures using SHELXL (space group determination) and visualize with Mercury (void analysis, hydrogen-bond networks) .
-
Example Crystallographic Data :
Parameter Value Space Group P2₁/c R-factor <0.05 CCDC Deposition 2345678
Basic: How should this compound be stored to ensure stability during experiments?
Q. Methodological Answer :
- Storage Conditions :
- Temperature : –20°C in amber vials to prevent photodegradation.
- Atmosphere : Argon or nitrogen gas to inhibit oxidation.
- Stability Monitoring : Conduct periodic HPLC analysis (retention time shifts indicate degradation) .
Advanced: Which computational models best predict this compound’s supramolecular interactions?
Q. Methodological Answer :
- Force Fields : Use GAFF2 (Generalized Amber Force Field) for non-covalent interactions (π-π stacking, hydrogen bonds).
- Molecular Dynamics (MD) : Simulate in GROMACS with explicit solvent (water or DMSO) to model aggregation behavior.
- Docking Studies : Autodock Vina for enzyme-binding predictions (e.g., nitroreductase interactions) .
Advanced: How can synthetic byproducts (e.g., regioisomers) be identified and separated?
Q. Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid in mobile phase to detect regioisomers (e.g., 4-nitro vs. 5-nitro by retention time shifts).
- Crystallography : Compare unit cell parameters of byproducts with the target compound .
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles (nitro compounds may be irritants).
- Spill Management : Absorb with inert material (vermiculite) and dispose via licensed hazardous waste services .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
